Lentinan

Overview

Description

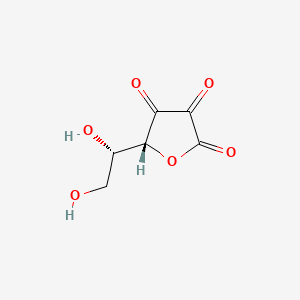

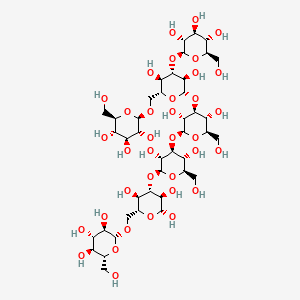

Lentinan is a polysaccharide isolated from the fruit body of shiitake mushroom (Lentinula edodes). It is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da .

Synthesis Analysis

Lentinan can be synthesized using green methods. For instance, lentinan has been used as a reducing and stabilizing agent in the green synthesis of palladium nanoparticles . Another study showed that fermenting Lentinula edodes with Bacillus subtilis natto increased the lentinan extraction yield by 87.13% .Molecular Structure Analysis

Lentinan is a β-1,3 beta-glucan with β-1,6 branching. It has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . The structure of lentinan is not suitable for 1HNMR detection .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving lentinan .Physical And Chemical Properties Analysis

Lentinan has a molecular weight of 500,000 Da and specific rotation of +14-22° (NaOH) . It is soluble in alkali solution or formic acid . It is stable if stored as directed; avoid strong oxidizing agents .Scientific Research Applications

1. Agriculture: Control of Cotton Seedling Damping-Off Disease

- Application : Lentinan (LNT) is used as a plant growth regulator and attractant in cotton production . It is used to control cotton seedling damping-off disease caused by Rhizoctonia solani .

- Method : After treatment with LNT, the content of malondialdehyde (MDA) in cotton seeds decreased, whereas the activities of polyphenol oxidase (PPO), superoxide dismutase (SOD) and peroxidase (POD) in leaves increased significantly .

- Results : LNT promoted the growth and development of cotton plants and significantly reduced the incidence of cotton damping-off disease . The relative expression of salicylic acid pathway-related genes in cotton also increased significantly .

2. Medicine: Treatment of Inflammatory Diseases and Tumor Diseases

- Application : Lentinan (LNT) is an active substance extracted from shiitake mushrooms with powerful antioxidant, anti-inflammatory, anti-tumor functions . It has been approved as an adjunct to chemotherapy in China and Japan .

- Method : Clinical experiments have confirmed that LNT combined with chemotherapy drugs has a significant effect in improving the prognosis of patients, enhancing their immune function and reducing the side effects of chemotherapy in lung cancer, colorectal cancer and gastric cancer .

- Results : Studies have shown that LNT plays an important role in the treatment of inflammatory diseases as well as oncological diseases .

3. Integrative Cancer Treatment

- Application : Lentinan is used as an integrative remedy for cancer patients . It is used to improve response rate, 1-year survival, performance status, quality of life and radio/chemotherapy toxicity when administered in adjunct to standard therapy, especially for some lung and gastrointestinal cancers .

- Method : Lentinan is administered in adjunct to standard therapy .

- Results : Lentinan may be useful to improve response rate, 1-year survival, performance status, quality of life and radio/chemotherapy toxicity .

4. COVID-19 Treatment

- Application : Lentinan nasal drops are used in patients infected with the variant of COVID-19 .

- Method : A randomized, placebo-controlled trial was conducted to evaluate the safety and efficacy of lentinan nasal drops . The virus shedding time of the 100 µg dose group was significantly shorter than that in the control group .

- Results : The time for COVID-19 antigen to turn negative was significantly shorter in the 100 µg lentinan nasal drop group .

5. Drug and Gene Delivery

- Application : Lentinan is used as a pharmaceutical additive in engineering customized drug or gene carriers .

- Method : Lentinan is employed as a pharmaceutical additive in engineering customized drug or gene carriers with an improved safety profile .

- Results : Lentinan has shown potential in research with an extended role from nutritional or medicinal applications to a novel biomaterial .

6. Gastric Cancer Treatment

- Application : Lentinan is used in the treatment of advanced gastric cancer .

- Method : Clinical studies have shown that chemo-immunotherapy using lentinan prolongs the survival of patients with advanced gastric cancer .

- Results : Lentinan has been shown to prolong the survival of patients with advanced gastric cancer, as compared to chemotherapy alone .

7. Metabolic Health Support

- Application : Early research shows lentinan extracts help modulate hormones, cholesterol parameters and blood glucose values which prompt further studies into its use for obesity, diabetes and metabolic conditions .

- Method : Lentinan extracts are used to modulate hormones, cholesterol parameters and blood glucose values .

- Results : This application of Lentinan is still in the early stages of research, but it shows promise for treating obesity, diabetes, and metabolic conditions .

8. Treatment of Non-Small Cell Lung Cancer (NSCLC)

- Application : Lentinan is used in the treatment of non-small cell lung cancer (NSCLC). It is found to be synergistic with paclitaxel by activating TXNIP-NLRP3 inflammasome through the ASK1/p38 MAPK signal pathway .

- Method : Lentinan is administered in conjunction with paclitaxel .

- Results : Clinical data shows that lentinan is effective not only in improving quality of life, but also in promoting the efficacy of chemotherapy during lung cancer treatment .

Safety And Hazards

Lentinan has been reported to cause shiitake mushroom dermatitis . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Future studies should examine how Lentinan interacts with and potentially enhances the efficacy of existing treatment modalities like chemotherapy and immunotherapy . There is a lack of long-term studies on the impact of Lentinan treatment, particularly concerning potential side effects and the effectiveness of the treatment .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBMUKIXLNXGX-DMWITZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190781 | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biomoduline | |

CAS RN |

37339-90-5 | |

| Record name | Lentinan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3bS,8bR)-3,3b,4,5,8,8b,9,10-octahydroindazolo[7,6-g]indazole](/img/structure/B1674653.png)

![[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674655.png)

![N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B1674664.png)

![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)